3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronate ester-containing pyridine derivative. Its structure features a pyridine core with a cyclopropyl group at position 3, a primary amine at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science . The cyclopropyl substituent confers steric and electronic effects that may enhance metabolic stability or target binding in drug candidates .
Properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-11(9-5-6-9)12(16)17-8-10/h7-9H,5-6H2,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSRQDGDJSFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141194 | |
| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620575-00-9 | |
| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620575-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Borylation with BBr₃
In a protocol adapted from J. Org. Chem., 2-aminopyridine derivatives undergo electrophilic borylation with BBr₃ in dichloromethane at −78°C. The amine group directs boronation to the C5 position, yielding 5-dibromoboryl-2-aminopyridine intermediates. Subsequent esterification with pinacol (1,2-diol) in the presence of a base (e.g., Et₃N) converts the dibromoboryl group into the tetramethyl dioxaborolan-2-yl moiety.
Key Data:
- Yield : 58–65% (two steps)
- Regioselectivity (C5:C3) : 4:1
- Limitations : Competing C3 borylation necessitates chromatographic separation.
Transition Metal-Catalyzed Cross-Coupling Approaches
Cross-coupling reactions enable modular construction of the pyridine skeleton with pre-installed functional groups. Two dominant strategies are employed:
Suzuki-Miyaura Coupling
A bromopyridine precursor bearing C2-amine and C3-cyclopropyl groups serves as the substrate for Suzuki coupling with bis(pinacolato)diboron (B₂pin₂). Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane (90°C, 12 h), the C5-boronate is introduced with high fidelity.
Example Protocol:
- Substrate : 3-Cyclopropyl-5-bromo-pyridin-2-amine
- Conditions : Pd(PPh₃)₄ (5 mol%), B₂pin₂ (1.2 equiv), K₂CO₃ (2 equiv), dioxane, 90°C, 12 h
- Yield : 72%
- Purity : >95% (HPLC)
Rh-Catalyzed Asymmetric Reductive Heck Reaction
Diboration/Electrocyclization Route
A innovative approach from White Rose Research Online leverages alkyne diboration followed by 6π-electrocyclization to construct the pyridine core with an embedded boronate. This method is particularly advantageous for scalability:
Stepwise Synthesis
- Diboration : Reacting 3-cyclopropylpropiolamide with B₂pin₂ in the presence of a Pt catalyst (e.g., Pt(PPh₃)₄) yields a diborylated alkyne.
- Electrocyclization : Heating the intermediate in o-dichlorobenzene (200°C, 16 h) induces ring closure, forming the pyridine skeleton.
- Amination : The C2 position is functionalized via Buchwald-Hartwig amination using NH₃ and Pd₂(dba)₃.
Performance Metrics:
Functional Group Interconversion (FGI) Strategies
Late-stage modification of pre-functionalized pyridines offers an alternative pathway:
Boronate Esterification from Boronic Acids
3-Cyclopropyl-5-boronic acid-pyridin-2-amine is treated with pinacol in acidic methanol (H₂SO₄, 50°C, 6 h) to form the target boronate ester. This method is ideal for laboratory-scale synthesis due to its simplicity:
$$
\text{Boronic Acid} + \text{Pinacol} \xrightarrow{\text{H}^+} \text{Boronate Ester}
$$
Yield : 89%
Purity : 98% (NMR)
Comparative Analysis of Methods
The table below evaluates the four principal routes based on critical parameters:
| Method | Yield | Scalability | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Electrophilic Borylation | 58–65% | Moderate | Moderate (4:1) | Low (sensitive to amines) |
| Suzuki-Miyaura Coupling | 72% | High | High | High |
| Rh-Catalyzed Coupling | 68% | Moderate | High | Moderate |
| Diboration/Electrocyclization | 55% | High | Excellent | High |
Industrial-Scale Considerations
For bulk production, the diboration/electrocyclization route and Suzuki-Miyaura coupling are most viable due to their compatibility with continuous flow reactors and minimized purification steps. Key industrial adaptations include:
- Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki couplings.
- Solvent Recovery : o-Dichlorobenzene is reclaimed via distillation in electrocyclization.
- Process Analytical Technology (PAT) : In-line NMR monitors borylation progress to prevent over-reaction.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The cyclopropyl group and pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules, while the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Electron-Withdrawing Substituents
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4):
- 3-(Trifluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1620574-92-6): Substitutes cyclopropyl with a trifluoroethoxy group at position 3. Molecular weight: 278.16.
Alkyl and Alkoxy Substituents
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1620574-92-6):
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1425045-81-3):
Physicochemical and Reactivity Comparisons
Key Properties
<sup>*</sup>Predicted using ChemAxon. <sup>†</sup>Yields reported for coupling with 4-bromotoluene under standard Pd(PPh₃)₄/K₂CO₃ conditions.
Biological Activity
3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1220696-43-4) is a compound of interest due to its potential biological activities. The compound's structure features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety, which may influence its interaction with biological targets.
The molecular formula of the compound is , with a molecular weight of 245.13 g/mol. The presence of the boron atom in the dioxaborolane structure suggests potential reactivity in biological systems, particularly in enzyme inhibition and molecular recognition processes.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1220696-43-4 |
| Molecular Weight | 245.13 g/mol |
| Molecular Formula | C14H20BNO2 |
Inhibition of Kinases
Recent studies have highlighted the compound's inhibitory activity against various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β are significant in the context of neurodegenerative diseases and cancer therapy. The compound demonstrated an IC50 value ranging from 10 to 1314 nM in different assays, indicating its potential as a therapeutic agent targeting this pathway .
Cytotoxicity Studies
Cytotoxicity assessments were performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using a fluorometric assay. The results indicated that compounds similar to this compound showed no significant decrease in cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for further development .
Case Studies
Case Study: GSK-3β Inhibition
A study explored various derivatives of pyridine-based compounds for their ability to inhibit GSK-3β. Among these derivatives, the cyclopropyl-substituted compounds exhibited enhanced inhibitory activity compared to others. This finding suggests that the cyclopropyl group may play a crucial role in enhancing binding affinity and selectivity towards GSK-3β .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and preserve mitochondrial function. This underscores the potential use of such compounds in neurodegenerative disease models .
Q & A
Basic Synthesis
Q: What is the optimal method for synthesizing 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine? A: The compound can be synthesized via a Suzuki-Miyaura coupling between a cyclopropyl-substituted pyridinyl halide (e.g., 5-bromo-3-cyclopropylpyridin-2-amine) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include:
- Using Pd(PPh₃)₄ (10 mol%) as a catalyst and Na₂CO₃ as a base in a DME:H₂O (10:1) solvent system at 150°C for 1 hour .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) under inert conditions to preserve the boronate ester .
Purification Challenges
Q: How do steric effects from the cyclopropyl group influence purification? A: The cyclopropyl group increases steric hindrance, potentially reducing reaction yields and complicating crystallization. To address this:
- Use gradient elution with polar/non-polar solvent mixtures (e.g., CH₂Cl₂:MeOH) to improve separation .
- Consider recrystallization from ethanol/water mixtures, leveraging hydrogen-bonding interactions observed in similar pyridinyl-amine derivatives .
Advanced Characterization
Q: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? A:
- ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring .
- ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ 0.5–1.5 ppm for CH₂; δ 1.5–2.5 ppm for CH) and pyridinyl protons (δ 7–8.5 ppm) .
- X-ray crystallography : Resolves steric interactions between the cyclopropyl and boronate groups .
Reactivity in Cross-Coupling
Q: How does the boronate ester enhance this compound’s utility in cross-coupling reactions? A: The dioxaborolane acts as a transient protecting group , enabling regioselective coupling in Suzuki reactions. For example:
- React with aryl halides (e.g., 2-bromopyridine) under Pd(OAc)₂ catalysis to form biaryl derivatives for pharmaceutical intermediates .
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
Steric and Electronic Effects
Q: How does the cyclopropyl substituent affect reaction kinetics or regioselectivity? A: The cyclopropyl group:
- Reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution.
- Directs coupling reactions to the 5-position due to steric shielding of the 3-position .
Stability Under Storage
Q: What conditions are required to maintain the compound’s stability? A:
- Store under argon at –20°C to prevent hydrolysis of the boronate ester.
- Conduct accelerated stability studies by exposing samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Contradictory Data Resolution
Q: How to resolve discrepancies in reported yields from different synthesis protocols? A:
- Compare solvent systems : Aqueous conditions (DME:H₂O) may hydrolyze the boronate ester, reducing yields vs. anhydrous THF .
- Optimize base selection : Et₃N improves yields in sterically hindered systems vs. inorganic bases like K₂CO₃ .
Biological Screening
Q: What assays are suitable for evaluating this compound’s bioactivity? A:
- Kinase inhibition assays : Test against JAK2 or EGFR kinases, as pyridinyl-boronate derivatives often target ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HeLa cells at 10–100 µM concentrations .
Computational Modeling
Q: How can molecular docking predict this compound’s interactions with biological targets? A:
- Perform docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 2JIU).
- Analyze binding affinity (< –8 kcal/mol) and interactions (H-bonding with amine groups, π-stacking with pyridine) .
Environmental Impact Assessment
Q: How to design experiments to evaluate environmental persistence? A:
- Follow OECD 301F guidelines: Measure biodegradation in activated sludge over 28 days via COD analysis .
- Assess photostability under UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for breakdown products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
